molecular formula C19H32N2O5 B4003633 N'-[4-(2-tert-butyl-6-methylphenoxy)butyl]ethane-1,2-diamine;oxalic acid

N'-[4-(2-tert-butyl-6-methylphenoxy)butyl]ethane-1,2-diamine;oxalic acid

Cat. No.: B4003633
M. Wt: 368.5 g/mol
InChI Key: YIBUWTAACSTYGA-UHFFFAOYSA-N
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Description

N’-[4-(2-tert-butyl-6-methylphenoxy)butyl]ethane-1,2-diamine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenoxy group, a butyl chain, and an ethane-1,2-diamine moiety, combined with oxalic acid.

Scientific Research Applications

N’-[4-(2-tert-butyl-6-methylphenoxy)butyl]ethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(2-tert-butyl-6-methylphenoxy)butyl]ethane-1,2-diamine typically involves multiple steps, starting with the preparation of the phenoxy intermediate. The tert-butyl and methyl groups are introduced through alkylation reactions. The butyl chain is then attached via a nucleophilic substitution reaction. Finally, the ethane-1,2-diamine moiety is introduced through a condensation reaction with the phenoxybutyl intermediate. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[4-(2-tert-butyl-6-methylphenoxy)butyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The butyl chain can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted phenoxybutyl compounds. These products can be further utilized in various applications, including pharmaceuticals and materials science.

Mechanism of Action

The mechanism of action of N’-[4-(2-tert-butyl-6-methylphenoxy)butyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity. The butyl chain and ethane-1,2-diamine moiety can enhance the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.

    2-tert-Butyl-6-methyl-phenol: Used in various industrial applications.

    2,6-Di-tert-butyl-4-methoxyphenol: Known for its use in protecting cosmetics and drugs from oxidative degradation.

Uniqueness

N’-[4-(2-tert-butyl-6-methylphenoxy)butyl]ethane-1,2-diamine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N'-[4-(2-tert-butyl-6-methylphenoxy)butyl]ethane-1,2-diamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O.C2H2O4/c1-14-8-7-9-15(17(2,3)4)16(14)20-13-6-5-11-19-12-10-18;3-1(4)2(5)6/h7-9,19H,5-6,10-13,18H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBUWTAACSTYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)(C)C)OCCCCNCCN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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